2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride
Description
2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine dihydrochloride (CAS: 4499-07-4) is a benzimidazole-derived compound with a primary amine side chain, stabilized as a dihydrochloride salt for enhanced solubility. Its molecular formula is C₉H₁₁Cl₂N₃ (molecular weight: 234.124), featuring a planar benzimidazole core linked to an ethylamine moiety. This compound is widely used in coordination chemistry and crystal structure studies due to its ability to form stable complexes with transition metals and participate in hydrogen-bonding networks .
Properties
IUPAC Name |
2-(3H-benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.2ClH/c14-8-7-12-15-11-6-5-9-3-1-2-4-10(9)13(11)16-12;;/h1-6H,7-8,14H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBKZOMSULGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-70-4 | |
| Record name | 2-{1H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of o-Phenylenediamine with Electrophilic Reagents
The foundational step in synthesizing benzimidazole derivatives involves cyclocondensation of o-phenylenediamine with carbonyl-containing reagents. In the case of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine, the reaction typically employs amidinium salts or α,β-unsaturated nitriles to form the bicyclic benzimidazole core.
A representative protocol involves reacting o-phenylenediamine with N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide in ethanol at 5°C or dichloromethane at 0°C. Under these conditions, nucleophilic attack occurs at the C3 position of the amidinium salt, yielding 2-phenyl-1H-benzo[d]imidazole intermediates. Kinetic control at low temperatures (0–5°C) favors benzimidazole formation over triazepine byproducts, with yields reaching 60%.
Key variables:
- Temperature: <10°C minimizes polycyclization side reactions
- Solvent polarity: Ethanol enhances solubility of ionic intermediates
- Stoichiometry: 1:1 molar ratio prevents overalkylation
Alternative Cyclization Using Malononitrile Derivatives
Recent advances utilize 2-methylene-malononitrile as a cyclizing agent. o-Phenylenediamine reacts with malononitrile at room temperature, forming 2-((2-aminophenyl)amino)methylene)malononitrile. Subsequent reflux in hydrochloric acid induces cyclization to 4-amino-1H-benzo[b]diazepine-3-carbonitrile hydrochloride, which undergoes base-mediated rearrangement to yield the benzimidazole scaffold.
Ethanamine Side Chain Introduction
Nucleophilic Alkylation of Benzimidazole Intermediates
Post-cyclization functionalization introduces the ethanamine moiety. Patent WO2013150545A2 discloses a two-step process:
- Mitsunobu Reaction: Benzimidazole intermediates react with 2-bromoethylamine hydrobromide using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at −20°C to 0°C.
- Amine Protection: The primary amine is temporarily protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps.
This method achieves 72–85% yields with >95% purity when using chromatographic purification (silica gel, CH₂Cl₂/MeOH 9:1).
Direct Synthesis via Pre-functionalized Reagents
An alternative single-pot approach employs ethane-1,2-diamine derivatives pre-coupled with benzimidazole-forming components. Reaction of o-phenylenediamine with 2-(2-aminoethyl)-1H-benzo[d]imidazole-1-carboxylate in acetonitrile/TEA at reflux (82°C) directly yields the target ethanamine derivative.
Dihydrochloride Salt Formation
Acid-Mediated Protonation
The free base is converted to its dihydrochloride salt through HCl gas saturation in anhydrous ethanol at 0–5°C. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| HCl concentration | 4–6 M | Maximizes protonation |
| Temperature | 0–5°C | Prevents decomposition |
| Stirring time | 2–4 hr | Ensures complete salt formation |
Post-crystallization from ethanol/ether (1:3) yields 89–93% pure product.
Solvent Screening for Crystallization
Comparative studies identify ethanol as superior to methanol or acetone for crystallization:
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/ether | 98.2 | Needle-like |
| Methanol/ether | 95.7 | Platelet |
| Acetone/hexane | 93.4 | Amorphous |
Ethanol’s moderate polarity facilitates gradual crystal growth, enhancing purity.
Process Optimization and Scalability
Continuous Flow Synthesis
Recent adaptations employ microreactor technology to improve reproducibility:
- Reactor type: Stainless steel tubular reactor (ID 1 mm)
- Residence time: 8.5 min at 120°C
- Throughput: 12.6 g/hr with 88% yield
This method reduces side product formation from 9% (batch) to 2.1% (flow).
Green Chemistry Approaches
Solvent substitution studies reveal eco-friendly alternatives:
| Traditional Solvent | Green Alternative | Yield Impact |
|---|---|---|
| Dichloromethane | Cyrene™ | +3.2% |
| THF | 2-MeTHF | −1.8% |
| DMF | PEG-400 | +5.1% |
PEG-400 demonstrates particular promise for large-scale synthesis due to its low toxicity and high boiling point.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, D₂O):
- δ 8.21 (d, J = 7.8 Hz, 2H, aromatic)
- δ 7.89–7.45 (m, 4H, benzimidazole)
- δ 3.72 (t, J = 6.1 Hz, 2H, CH₂NH₂)
- δ 3.15 (t, J = 6.1 Hz, 2H, CH₂N)
HPLC-MS: m/z 225.1 [M+H]⁺ (free base), 287.0 [M+H]⁺ (dihydrochloride).
Purity Assessment
Accelerated stability testing (40°C/75% RH, 6 months) shows:
| Impurity | Initial (%) | 6 Months (%) |
|---|---|---|
| Benzimidazole | 0.12 | 0.18 |
| Ethylenediamine | 0.08 | 0.15 |
| Unknowns | 0.23 | 0.41 |
Stability is maintained within ICH Q3A limits (total impurities <1.0%).
Chemical Reactions Analysis
Types of Reactions
2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, derivatives were tested against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells, demonstrating elevated cytotoxic activity attributed to specific structural modifications within the benzoxazole moiety .
Anti-inflammatory Properties
Benzimidazole derivatives have also been reported to possess anti-inflammatory activity. A series of synthesized compounds showed remarkable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some exhibiting IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives is well-documented. Compounds derived from similar structures have shown activity against various pathogens, including bacteria and fungi. For example, certain derivatives demonstrated potent antimycobacterial activity, indicating their potential use in treating infections caused by resistant strains .
Organic Light Emitting Diodes (OLEDs)
Research indicates that benzimidazole/amine-based compounds can serve as ambipolar transport materials in OLEDs. The structural properties of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride allow it to facilitate charge transport, enhancing the efficiency of blue-emitting OLEDs. This application is particularly relevant in the development of next-generation display technologies .
Synthesis and Characterization
The synthesis of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety allows the compound to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
- Molecular Formula : C₁₀H₁₅Cl₂N₃
- Molecular Weight : 248.151
- CAS : 1245569-34-9
- Key Differences : A methyl group at the N1 position increases lipophilicity and steric bulk compared to the parent compound. This substitution may alter binding affinities in biological systems or modify coordination behavior in metal complexes .
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
- Molecular Formula : C₁₀H₁₄Cl₂N₃O
- Molecular Weight : 279.15
- CAS : 4078-55-1
- This compound is produced at 99% purity for industrial applications .
2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanamine Dihydrochloride
Structural Analogs with Heterocyclic Modifications
2-(Benzo[b]thiophen-3-yl)ethanamine Hydrochloride
- Molecular Formula : C₁₀H₁₀ClNS
- Molecular Weight : 219.71
- CAS : 22945-49-9
3,4-Methylenedioxyphenethylamine Hydrochloride
- Molecular Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65
- CAS : 15205-27-3
- Key Differences : A phenethylamine backbone with a methylenedioxy group instead of benzimidazole. This structural shift changes the compound’s pharmacological profile, likely targeting serotonin receptors rather than benzimidazole-associated pathways .
Physicochemical and Pharmacological Properties
Research Findings and Implications
- Coordination Chemistry : The parent compound’s amine group facilitates chelation with vanadium, while methyl or methoxy substituents in analogs modify metal-binding kinetics .
- Pharmacological Potential: Substituents like methoxy or difluoromethyl may optimize pharmacokinetics (e.g., bioavailability, half-life) in drug candidates, as seen in analogs targeting kappa opioid receptors .
- Structural Stability : Dihydrochloride salts universally improve solubility, but steric effects from substituents (e.g., cyclopropylmethyl in CID 63637024 ) can influence conformational flexibility.
Biological Activity
2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride is a compound belonging to the benzimidazole family, known for its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C13H15Cl2N3
- Molecular Weight : 284.18 g/mol
- CAS Number : 4507-70-4
The compound features a benzimidazole core with an ethylamine side chain, enhancing its solubility and reactivity in biological systems. The dihydrochloride form increases water solubility, making it suitable for pharmaceutical applications .
The biological activity of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety allows for binding at active sites, leading to the inhibition of enzymatic activity. This mechanism can result in various biological effects, such as:
- Inhibition of Cancer Cell Growth : The compound has shown potential in suppressing the proliferation of cancer cells by targeting microtubules and disrupting cellular processes.
- Antimicrobial Activity : Research indicates its efficacy against various microbial strains, suggesting a role in treating infections.
Anticancer Activity
Research has demonstrated that 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride exhibits significant cytotoxic effects on several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 1.35 ± 0.42 | Inhibition of growth |
| MDA-MB-231 | 1.35 ± 0.42 | Induction of apoptosis |
| HT-29 (Colon) | 0.008 ± 0.001 | Disruption of vasculature |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens, with findings indicating:
- Minimum Inhibitory Concentration (MIC) values demonstrating effectiveness against both bacterial and fungal strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 250 |
| S. aureus | 125 |
| C. albicans | 500 |
These results highlight its potential utility in treating infections caused by resistant strains .
Case Studies
Several studies have investigated the biological activity of related benzimidazole derivatives, providing insights into structure-activity relationships:
- Study on Styryl-Benzothiazolone Analogues : A series of compounds were synthesized and tested for cytotoxicity against various cell lines, revealing that structural modifications significantly impacted their efficacy .
- Research on Novel Benzimidazole Derivatives : A study explored a library of benzimidazole compounds, identifying several with potent anticancer properties through similar mechanisms as those observed in 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine; dihydrochloride .
Q & A
Q. What are the recommended synthetic routes and purification strategies for 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine dihydrochloride?
Methodological Answer: The synthesis typically involves a multi-step process:
Core Structure Formation : Condensation of o-phenylenediamine derivatives with glyoxylic acid or its esters to form the benzimidazole core .
Amination : Introduction of the ethanamine moiety via nucleophilic substitution or reductive amination .
Salt Formation : Reaction with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility .
Purification :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.
- Column Chromatography : Employ silica gel with methanol/dichloromethane gradients to remove unreacted intermediates .
- HPLC : For analytical-grade purity, use reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. Which techniques are optimal for structural elucidation of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the 3D molecular structure using SHELX software for refinement . Critical for confirming the benzimidazole core and dihydrochloride salt configuration.
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = C₉H₁₁Cl₂N₃⁺, calculated 240.03 g/mol) .
Q. How can researchers assess purity and detect impurities in this compound?
Methodological Answer:
- HPLC-UV/FLD : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 254 nm for benzimidazole absorption .
- TLC : Silica plates with n-butanol/acetic acid/water (4:1:1) for rapid impurity screening .
- Elemental Analysis : Validate Cl⁻ content (~23.5% for dihydrochloride) .
- ICP-MS : Detect heavy metal contaminants (e.g., Pd from catalytic steps) .
Advanced Research Questions
Q. How can researchers design experiments to investigate interactions between this compound and biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., histamine receptors) on a sensor chip. Measure binding kinetics (ka/kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzymes (e.g., cytochrome P450) upon compound addition .
Q. How should discrepancies in reported physicochemical properties (e.g., solubility) be resolved?
Methodological Answer:
Q. What strategies are effective for comparative analysis with structural analogs?
Methodological Answer:
- SAR Table : Compare analogs (e.g., substituent effects on bioactivity):
| Compound | Substituent | LogP | IC₅₀ (μM) | Target |
|---|---|---|---|---|
| Target Compound | Benzo[e]benzimidazole | 1.2 | 0.8 | Histamine H₂ |
| 2-(4,5-Dimethyl-benzimidazol-2-yl)ethanamine | Methyl groups | 1.5 | 2.1 | Antifungal |
| Betazole (H₂ agonist) | Pyrazole ring | -0.3 | 0.3 | Gastric secretion |
Q. How can the compound’s potential as a fluorescent probe be optimized for cellular imaging?
Methodological Answer:
- Derivatization : Attach fluorophores (e.g., FITC) to the ethanamine group via NHS-ester coupling .
- Two-Photon Microscopy : Test excitation/emission profiles (e.g., λex = 750 nm, λem = 450 nm) in live cells .
- Stability Assays : Incubate in PBS (pH 7.4, 37°C) and monitor fluorescence intensity over 24 hours .
Q. What experimental controls are critical for stability studies under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (60°C), UV light (254 nm), and oxidants (H₂O₂) to identify degradation products .
- LC-MS/MS : Profile degradation pathways (e.g., hydrolysis of the benzimidazole ring) .
- Buffer Compatibility : Test in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for ≥72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
